molecular formula C22H25N3O2S B2513307 (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide CAS No. 1798397-46-2

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide

Cat. No.: B2513307
CAS No.: 1798397-46-2
M. Wt: 395.52
InChI Key: FNMLDOZBPFAVPN-RMKNXTFCSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a combination of aromatic rings, a piperidine moiety, and an acrylamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide typically involves multiple steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with a piperidine derivative.

    Attachment of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, where a methylthiol reacts with a halogenated aromatic compound.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(methylthio)phenyl)-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a different substituent on the piperidine ring.

    (E)-3-(4-(methylthio)phenyl)-N-((1-quinolin-4-yl)piperidin-4-yl)methyl)acrylamide: Contains a quinoline ring instead of a nicotinoyl group.

Uniqueness

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is unique due to its combination of a nicotinoyl piperidine moiety and an acrylamide group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-28-20-7-4-17(5-8-20)6-9-21(26)24-15-18-10-13-25(14-11-18)22(27)19-3-2-12-23-16-19/h2-9,12,16,18H,10-11,13-15H2,1H3,(H,24,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMLDOZBPFAVPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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